

Spectroscopic Profile of 3,4-Dimethyl-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentene

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dimethyl-1-pentene** (CAS No. 7385-78-6). The information presented herein is intended for researchers, scientists, and professionals in drug development and other relevant fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document aims to serve as a core reference for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3,4-Dimethyl-1-pentene**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1a	~4.95	dd	17.4, 1.5
H-1b	~4.89	dd	10.5, 1.5
H-2	~5.75	ddd	17.4, 10.5, 8.1
H-3	~2.15	m	
H-4	~1.75	m	
CH ₃ -3	~0.99	d	
CH ₃ -4a	~0.85	d	6.8
CH ₃ -4b	~0.83	d	6.8

Note: Predicted data based on spectral databases and analysis of similar structures. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon	Chemical Shift (δ) ppm
C-1	114.2
C-2	141.5
C-3	45.8
C-4	31.5
C-5 (on C-3)	16.5
C-6 (on C-4)	20.2
C-7 (on C-4)	19.8

Reference: J.W.DEHAAN,L.J.M.VANDEVEN,A.R.N.WILSON,A.E.VANDERHOUT-LODDER ,C.ALTONA,D.H.FABER, ORG.MAGN.RES.,8,477(1976).

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3078	=C-H stretch	Medium
~2960	C-H stretch (alkane)	Strong
~1642	C=C stretch	Medium
~1465	C-H bend (alkane)	Medium
~995, ~910	=C-H bend (out-of-plane)	Strong

Source: NIST/EPA Gas-Phase Infrared Database.[\[1\]](#)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
98	5	[M] ⁺ (Molecular Ion)
83	30	[M-CH ₃] ⁺
57	100	[C ₄ H ₉] ⁺ (tert-Butyl cation)
55	45	[C ₄ H ₇] ⁺
43	85	[C ₃ H ₇] ⁺ (Isopropyl cation)
41	70	[C ₃ H ₅] ⁺ (Allyl cation)

Source: NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **3,4-Dimethyl-1-pentene** is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). A

small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).

^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz or higher. A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom. A wider spectral width (0-200 ppm) is employed, and a larger number of scans is necessary due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample such as **3,4-Dimethyl-1-pentene**, the spectrum can be acquired using one of the following methods:

- **Neat Liquid Film:** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Attenuated Total Reflectance (ATR):** A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Ionization: Electron Ionization (EI) is the standard method used for volatile organic compounds like **3,4-Dimethyl-1-pentene**. The sample molecules are bombarded with a high-energy

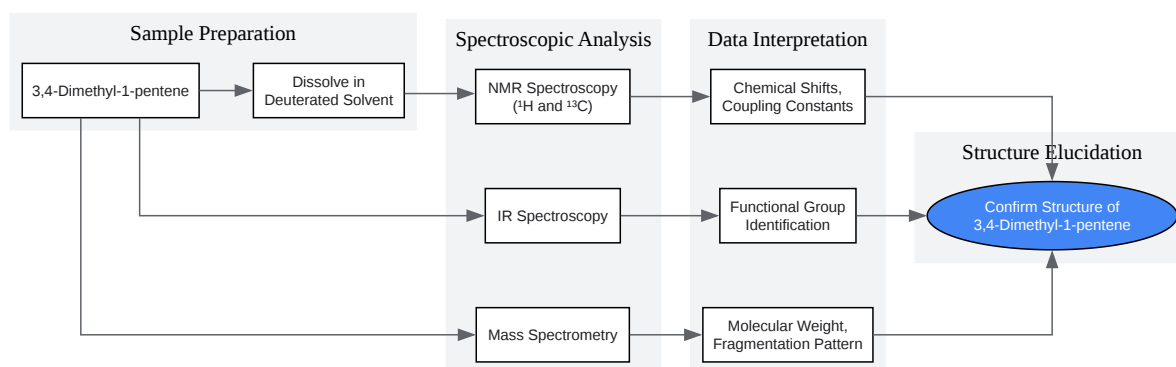
electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

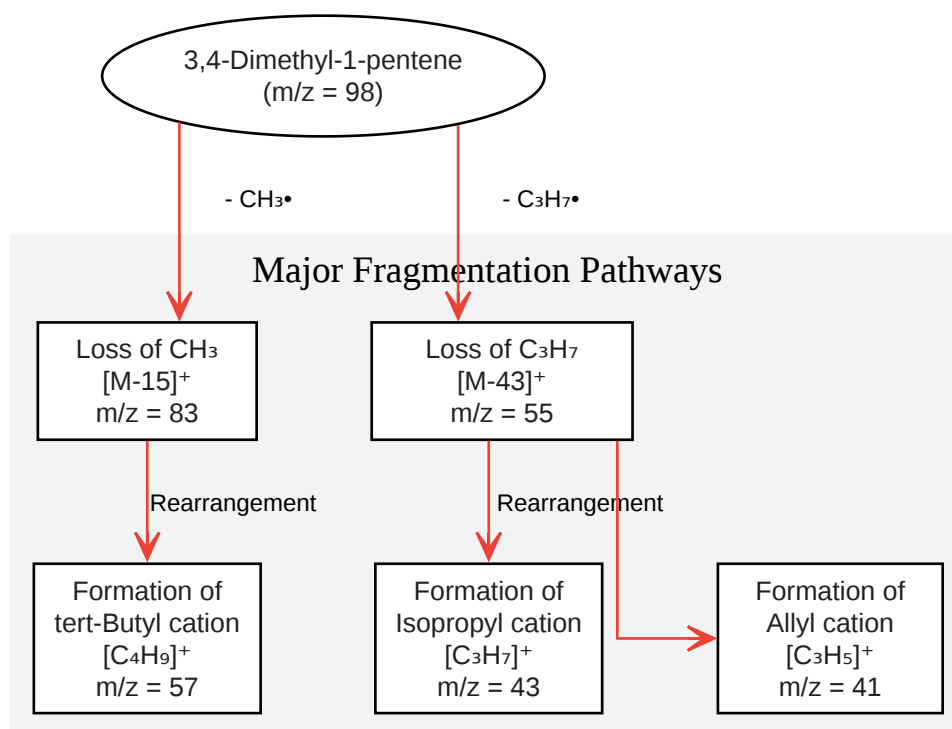
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3,4-Dimethyl-1-pentene**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Mass Spectrometry Fragmentation Pathways.

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References

- 1. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]
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